molecular formula C23H34O4 B155836 3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate CAS No. 1863-39-4

3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate

Cat. No.: B155836
CAS No.: 1863-39-4
M. Wt: 374.5 g/mol
InChI Key: IQCNQJXIOWBNAT-UHFFFAOYSA-N
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Description

3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate: is a synthetic steroidal compound It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant steroids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate typically involves the acetylation of 3-beta,17-alpha-Dihydroxypregn-5-en-20-one. The process can be summarized as follows:

    Starting Material: 3-beta,17-alpha-Dihydroxypregn-5-en-20-one.

    Reagent: Acetic anhydride.

    Catalyst: Pyridine or another suitable base.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

The reaction proceeds as follows:

3-beta,17-alpha-Dihydroxypregn-5-en-20-one+Acetic anhydride3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate+Acetic acid\text{3-beta,17-alpha-Dihydroxypregn-5-en-20-one} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 3-beta,17-alpha-Dihydroxypregn-5-en-20-one+Acetic anhydride→3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate+Acetic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Using large quantities of acetic anhydride and a suitable base.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of 3-keto or 17-keto derivatives.

    Reduction: Formation of 3-beta,17-alpha-dihydroxy derivatives.

    Substitution: Formation of various substituted pregnane derivatives.

Scientific Research Applications

3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in steroid metabolism and hormone regulation.

    Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and anti-inflammatory treatments.

    Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of 3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate involves its interaction with steroid hormone receptors. It binds to specific receptors in target tissues, modulating gene expression and influencing various physiological processes. The molecular targets include:

    Steroid Hormone Receptors: Such as glucocorticoid and mineralocorticoid receptors.

    Pathways: Involvement in pathways regulating inflammation, metabolism, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-beta,17-alpha-Dihydroxypregn-5-en-20-one: The non-acetylated form.

    3-beta,16-alpha-Dihydroxypregn-5-en-20-one: Differing in the position of hydroxyl groups.

    3-beta,21-Dihydroxypregn-5-en-20-one: Differing in the position of hydroxyl groups.

Uniqueness

3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate is unique due to its specific acetylation at the 3-position, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability and alter its interaction with biological targets compared to its non-acetylated counterparts .

Properties

IUPAC Name

(17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNQJXIOWBNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940058
Record name 17-Hydroxy-20-oxopregn-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1863-39-4
Record name SKF 2814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Hydroxy-20-oxopregn-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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